molecular formula C6H9FN2O2S B2685405 1,4,5-Trimethylimidazole-2-sulfonyl fluoride CAS No. 2551119-62-9

1,4,5-Trimethylimidazole-2-sulfonyl fluoride

Cat. No. B2685405
CAS RN: 2551119-62-9
M. Wt: 192.21
InChI Key: HUORZWCJNGSRAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of 1,4,5-Trimethylimidazole-2-sulfonyl fluoride consists of 6 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have been exclusively used as S(VI)+ electrophiles for defluorinative ligations .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H9FN2O2S and a molecular weight of 192.21 .

Scientific Research Applications

Eco-Friendly Fluorinated Reagent

1-n-Butyl-3-methylimidazolium fluoride ([bmim][F]) has been demonstrated as a highly efficient fluorinated reagent for nucleophilic substitution over sulfonate esters and alkyl halides. Its application facilitates solvent-free and eco-friendly synthesis, significantly reducing reaction times through microwave heating and allowing for the careful recycling of ionic liquids. This approach addresses environmental concerns associated with traditional organic solvents, underscoring a shift towards greener chemical processes (S. Bouvet et al., 2014).

Synthesis of Sulfonyl Fluoride-based Reagents

Recent research has led to the development of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, highlighting its versatility through the regioselective construction of 5-sulfonylfluoro isoxazoles. The unique properties of 1-Br-ESF, possessing three addressable handles (vinyl, bromide, and sulfonyl fluoride), enrich the SuFEx toolkit, offering a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Jing Leng & Hua-Li Qin, 2018).

SuFEx Click Chemistry

The application of 1-Bromoethene-1-sulfonyl fluoride (BESF) in SuFEx click chemistry has been demonstrated, with BESF serving as a robust connector for the synthesis of novel chemical modules. These modules include unprecedented 3-substituted isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, showcasing the compound's potential as a versatile building block in organic synthesis (C. Smedley et al., 2018).

Heterocyclic Sulfonamides Synthesis

A sulfur-functionalized aminoacrolein derivative has facilitated the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This methodology, exemplified through a parallel medicinal chemistry protocol, underscores the versatility of such compounds in the rapid synthesis of heterocyclic sulfonyl fluorides, including pyrazoles and isoxazoles, thereby enhancing the arsenal of tools available for pharmaceutical development (Joseph W. Tucker et al., 2015).

Radiochemical Synthesis

The research into sulfonyl fluoride-based prosthetic compounds for potential ^18F labelling agents unveils a novel avenue for the development of radiopharmaceuticals. These compounds, synthesized under aqueous conditions, offer new strategies for the labeling of biomarkers for PET chemistry, illustrating the intersection of organic chemistry and medical imaging technologies (J. Inkster et al., 2012).

Mechanism of Action

The effect of fluoride is primarily topical. Fluoride present in low, sustained concentrations in the oral fluids during an acidic challenge is able to absorb to the surface of the apatite crystals, inhibiting demineralization .

Safety and Hazards

Excessive fluoride intake during the period of tooth development can cause dental fluorosis . It is necessary to have a profound understanding of the mechanisms by which fluoride promotes caries control to achieve the maximum benefits of fluoride for caries control with the minimum risk of side effects .

Future Directions

The recent epidemiological results support the notion that elevated fluoride intake during early development can result in IQ deficits that may be considerable . Recognition of neurotoxic risks is necessary when determining the safety of fluoride-contaminated drinking water and fluoride uses for preventive dentistry purposes .

properties

IUPAC Name

1,4,5-trimethylimidazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O2S/c1-4-5(2)9(3)6(8-4)12(7,10)11/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUORZWCJNGSRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)S(=O)(=O)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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